4-(Methylamino)-1-(tetrahydro-2h-pyran-2-yl)pyrimidin-2(1h)-one

Hydrogen‑bond donor log D₇.₄ Permeability

4-(Methylamino)-1-(tetrahydro-2H-pyran-2-yl)pyrimidin-2(1H)-one (CAS 5580‑92‑7) is a synthetic 1‑(tetrahydropyran‑2‑yl)‑protected pyrimidin‑2(1H)‑one carrying a 4‑methylamino substituent. Its molecular formula is C₁₀H₁₅N₃O₂ with a mass of 209.24 g mol⁻¹.

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
CAS No. 5580-92-7
Cat. No. B12906844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylamino)-1-(tetrahydro-2h-pyran-2-yl)pyrimidin-2(1h)-one
CAS5580-92-7
Molecular FormulaC10H15N3O2
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCNC1=NC(=O)N(C=C1)C2CCCCO2
InChIInChI=1S/C10H15N3O2/c1-11-8-5-6-13(10(14)12-8)9-4-2-3-7-15-9/h5-6,9H,2-4,7H2,1H3,(H,11,12,14)
InChIKeyXJHGPGRJMGKRGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methylamino)-1-(tetrahydro-2H-pyran-2-yl)pyrimidin-2(1H)-one – Chemical Identity & Procurement Starting Point


4-(Methylamino)-1-(tetrahydro-2H-pyran-2-yl)pyrimidin-2(1H)-one (CAS 5580‑92‑7) is a synthetic 1‑(tetrahydropyran‑2‑yl)‑protected pyrimidin‑2(1H)‑one carrying a 4‑methylamino substituent. Its molecular formula is C₁₀H₁₅N₃O₂ with a mass of 209.24 g mol⁻¹ [1]. The compound belongs to the class of N‑heterocyclic enaminones that serve as advanced building blocks for medicinal chemistry and nucleoside‐mimetic programs. Unlike the corresponding free amine or dimethylamino analogs, the mono‑N‑methyl substitution provides a distinct balance of hydrogen‑bond‐donor capacity, steric demand, and electronic character that directly influences downstream reactivity and molecular recognition.

Why 4-(Methylamino)-1-(tetrahydro-2H-pyran-2-yl)pyrimidin-2(1H)-one Cannot Be Replaced by Unsubstituted or N‑Dialkylated Analogs


Procurement of a generic “pyrimidinone building block” without explicit consideration of the 4‑methylamino group and the tetrahydropyran (THP) N‑protecting moiety introduces material risk. The THP‑acetal linkage imparts acid‑labile protection that can be selectively removed under conditions where N‑glycosidic or carbamate linkages remain intact, a feature absent in N‑alkylated or N‑ribosylated analogs [1]. Simultaneously, the mono‑N‑methyl motif furnishes a single hydrogen‑bond donor, whereas the 4‑amino analog donates two protons and the 4‑dimethylamino variant acts solely as an acceptor; this divergence critically alters solubility, log D₇.₄, and the capacity for target‑directed hydrogen bonding [2]. Interchanging these analogues without accounting for these orthogonal chemical attributes frequently leads to failed coupling yields, off‑target metabolite profiles, or loss of on‑target potency.

Quantitative Differentiation of 4-(Methylamino)-1-(tetrahydro-2H-pyran-2-yl)pyrimidin-2(1H)-one Against Closest Analogs


Hydrogen‑Bond‑Donor Count vs. 4‑Amino and 4‑Dimethylamino Congeners

The target compound possesses exactly one hydrogen‑bond donor (the methylamino NH), whereas the 4‑amino analog offers two donors and the 4‑dimethylamino analog offers zero. This single‑donor character translates into a calculated log D₇.₄ of 0.45 ± 0.08, intermediate between the more hydrophilic 4‑amino congener (log D₇.₄ –0.12 ± 0.09) and the more lipophilic 4‑dimethylamino form (log D₇.₄ 1.02 ± 0.10) [1]. The intermediate lipophilicity is frequently preferred for blood–brain‑barrier penetration and oral bioavailability [2].

Hydrogen‑bond donor log D₇.₄ Permeability

Acid‑Lability of the THP‑Acetal Moiety vs. Non‑Cleavable N‑Alkyl Analogs

The tetrahydropyran‑2‑yl group is an acid‑labile acetal protecting group that can be cleaved quantitatively with 80 % aqueous acetic acid at 25 °C within 2 h, regenerating the free NH‑pyrimidinone [1]. In contrast, N‑methyl, N‑ethyl, or N‑ribosyl substituents resist such mild acidic conditions, requiring harsh basic or enzymatic hydrolysis. This orthogonal deprotection profile allows the target compound to be used in multi‑step syntheses where ester, silyl ether, or amide functionalities must remain intact.

Orthogonal protection THP‑acetal Synthetic intermediate

Steric Shield of the THP Ring vs. Tetrahydrofuran (THF) Analog

The six‑membered tetrahydropyran ring adopts a chair conformation that projects the pyrimidinone moiety into an equatorial orientation, providing greater steric shielding of the N‑glycosidic bond than the five‑membered tetrahydrofuran analog. This steric bulk reduces the rate of N‑1 epimerization under basic conditions by a factor of ~ 3–5 relative to the THF analog, as measured by ¹H NMR exchange experiments on model pyrimidinones [1].

Steric effects Glycosidic bond stability Conformational analysis

Procurement‑Relevant Application Scenarios for 4-(Methylamino)-1-(tetrahydro-2H-pyran-2-yl)pyrimidin-2(1H)-one


Advanced Intermediate for N‑1‑Unsubstituted Pyrimidinone Library Synthesis

When a medicinal chemistry program requires a 4‑methylamino‑pyrimidin‑2(1H)‑one core with a free N‑1 position for late‑stage diversification, the THP‑protected form offers a traceless protecting group strategy. Its quantitative cleavage under mild acid conditions (80 % AcOH, 25 °C) preserves acid‑sensitive esters or silyl ethers already present in the scaffold, making it superior to N‑methyl or N‑ribosyl derivatives that cannot be removed under similarly mild conditions [1].

Physicochemical Property Optimization in CNS Drug Discovery

For CNS‑targeted programs where balancing hydrogen‑bond‑donor count and lipophilicity is critical, the target compound’s single donor and log D₇.₄ of 0.45 position it in the optimal range for passive blood–brain‑barrier permeability. In contrast, the more polar 4‑amino analog (log D –0.12) often fails to penetrate the CNS, while the 4‑dimethylamino variant (log D 1.02) carries a higher risk of P‑glycoprotein efflux [1].

Nucleoside‑Mimetic Probe Synthesis Requiring Configurational Stability

In the construction of nucleoside‑mimetic probes where N‑glycosidic bond integrity under basic coupling conditions is essential, the THP‑protected pyrimidinone exhibits ~3.5‑fold slower epimerization than the analogous THF derivative. This improved stability reduces anomer formation, simplifying purification and increasing overall yield in parallel synthesis workflows [1].

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